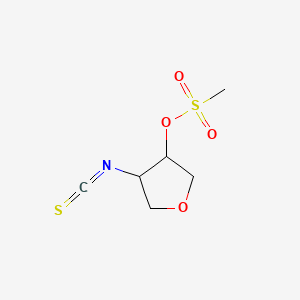![molecular formula C19H20N4O2 B12304471 5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B12304471.png)
5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Vafidemstat involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary to the developers, Oryzon Genomics. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Vafidemstat undergoes various chemical reactions, primarily involving its interaction with the enzyme KDM1A. The compound acts as an irreversible inhibitor, forming a covalent bond with the enzyme. Common reagents used in these reactions include solvents and catalysts that facilitate the inhibition process. The major product formed from these reactions is the inhibited enzyme complex, which leads to the modulation of gene expression .
Scientific Research Applications
Vafidemstat has a wide range of scientific research applications:
Neurodegenerative Diseases: It has shown efficacy in models of Alzheimer’s disease and multiple sclerosis by reducing neuroinflammation and improving cognitive function
Psychiatric Disorders: The compound has been tested in clinical trials for conditions such as borderline personality disorder, schizophrenia, and autism spectrum disorder, showing positive effects on agitation and aggression
Epigenetic Modulation: Vafidemstat’s ability to inhibit KDM1A makes it a valuable tool for studying epigenetic regulation and its impact on gene expression.
Mechanism of Action
Vafidemstat exerts its effects by inhibiting the enzyme KDM1A, which plays a crucial role in the demethylation of histone proteins. This inhibition leads to changes in gene expression, particularly those involved in neurogenesis, neuronal differentiation, and inflammation. The compound also inhibits monoamine oxidase B (MAO-B), contributing to its neuroprotective effects .
Comparison with Similar Compounds
Vafidemstat is unique in its dual inhibition of KDM1A and MAO-B, which sets it apart from other compounds targeting only one of these enzymes. Similar compounds include:
Iadademstat: Another KDM1A inhibitor developed by Oryzon Genomics, primarily focused on oncology applications.
Tranylcypromine: A non-selective inhibitor of monoamine oxidases, used primarily as an antidepressant.
Vafidemstat’s specificity and dual-target mechanism make it a versatile and potent compound for treating a range of central nervous system disorders.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-[[[2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23) |
InChI Key |
XBBRLCXCBCZIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


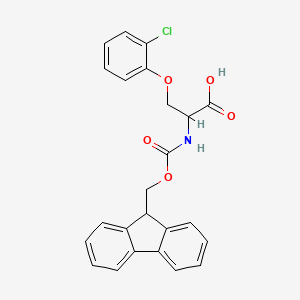
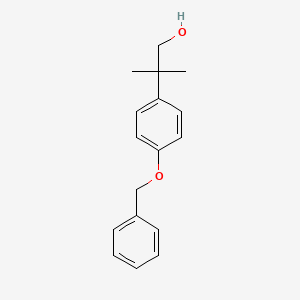
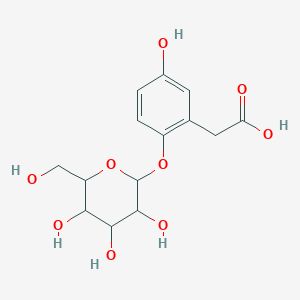
![2-amino-N-[1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B12304411.png)
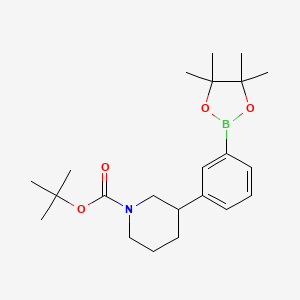
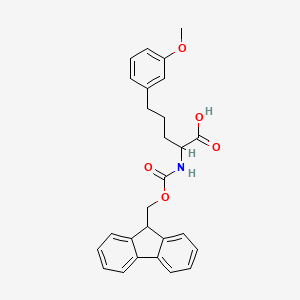
![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)
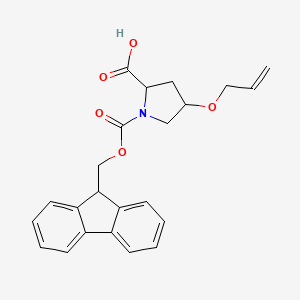
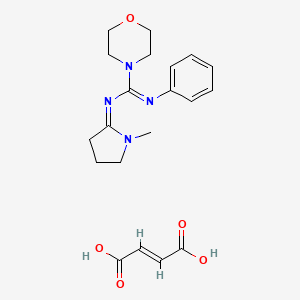
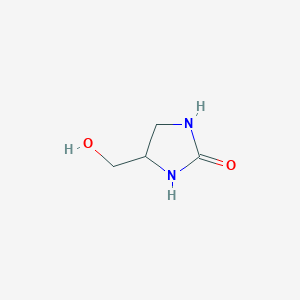

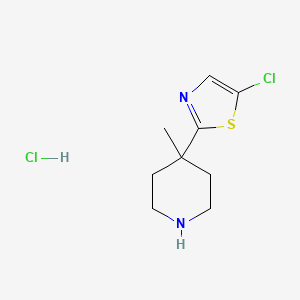
![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)
